molecular formula C17H15FN4O3 B4150585 7-(4-fluorobenzyl)-1,3-dimethyl-8-(prop-2-yn-1-yloxy)-3,7-dihydro-1H-purine-2,6-dione

7-(4-fluorobenzyl)-1,3-dimethyl-8-(prop-2-yn-1-yloxy)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B4150585
M. Wt: 342.32 g/mol
InChI Key: LEXLPSUMOZUHGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-fluorobenzyl)-1,3-dimethyl-8-(prop-2-yn-1-yloxy)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a dimethyl group, and a prop-2-yn-1-yloxy group attached to a purine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 7-(4-fluorobenzyl)-1,3-dimethyl-8-(prop-2-yn-1-yloxy)-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate precursors.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction using a suitable fluorobenzyl halide.

    Dimethylation: The dimethyl groups are introduced through alkylation reactions using methylating agents.

    Attachment of the Prop-2-yn-1-yloxy Group: The prop-2-yn-1-yloxy group is attached via an etherification reaction using propargyl alcohol and appropriate catalysts.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

7-(4-fluorobenzyl)-1,3-dimethyl-8-(prop-2-yn-1-yloxy)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, leading to the formation of substituted derivatives.

    Addition: The prop-2-yn-1-yloxy group can undergo addition reactions with various electrophiles, forming addition products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-(4-fluorobenzyl)-1,3-dimethyl-8-(prop-2-yn-1-yloxy)-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, antiviral, and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(4-fluorobenzyl)-1,3-dimethyl-8-(prop-2-yn-1-yloxy)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

7-(4-fluorobenzyl)-1,3-dimethyl-8-(prop-2-yn-1-yloxy)-3,7-dihydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:

    7-(4-chlorobenzyl)-1,3-dimethyl-8-(prop-2-yn-1-yloxy)-3,7-dihydro-1H-purine-2,6-dione: This compound has a chlorobenzyl group instead of a fluorobenzyl group, which may result in different chemical and biological properties.

    7-(4-methylbenzyl)-1,3-dimethyl-8-(prop-2-yn-1-yloxy)-3,7-dihydro-1H-purine-2,6-dione: The presence of a methylbenzyl group instead of a fluorobenzyl group can also lead to variations in properties.

    7-(4-bromobenzyl)-1,3-dimethyl-8-(prop-2-yn-1-yloxy)-3,7-dihydro-1H-purine-2,6-dione: The bromobenzyl group may impart different reactivity and biological activity compared to the fluorobenzyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-prop-2-ynoxypurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O3/c1-4-9-25-16-19-14-13(15(23)21(3)17(24)20(14)2)22(16)10-11-5-7-12(18)8-6-11/h1,5-8H,9-10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXLPSUMOZUHGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OCC#C)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(4-fluorobenzyl)-1,3-dimethyl-8-(prop-2-yn-1-yloxy)-3,7-dihydro-1H-purine-2,6-dione
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7-(4-fluorobenzyl)-1,3-dimethyl-8-(prop-2-yn-1-yloxy)-3,7-dihydro-1H-purine-2,6-dione
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7-(4-fluorobenzyl)-1,3-dimethyl-8-(prop-2-yn-1-yloxy)-3,7-dihydro-1H-purine-2,6-dione
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7-(4-fluorobenzyl)-1,3-dimethyl-8-(prop-2-yn-1-yloxy)-3,7-dihydro-1H-purine-2,6-dione
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7-(4-fluorobenzyl)-1,3-dimethyl-8-(prop-2-yn-1-yloxy)-3,7-dihydro-1H-purine-2,6-dione
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7-(4-fluorobenzyl)-1,3-dimethyl-8-(prop-2-yn-1-yloxy)-3,7-dihydro-1H-purine-2,6-dione

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